Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate
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Overview
Description
Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is a complex organic compound belonging to the acridine family. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate typically involves the condensation of 2-naphthylamine with methyl 2-mesityl-4,6-dioxocyclohexanecarboxylate and aromatic aldehydes . The reaction is carried out in ethanol, resulting in a mixture of cis- and trans-isomers. Industrial production methods may involve optimizing reaction conditions to increase yield and selectivity, such as using specific catalysts or varying temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of this compound involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . By inhibiting these enzymes, the compound can induce cell death in rapidly dividing cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar compounds include other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties.
Triazoloacridone (C-1305): Studied for its antitumor activity.
Amsacrine (m-AMSA): Used clinically as an anticancer drug
Properties
Molecular Formula |
C29H29NO4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate |
InChI |
InChI=1S/C29H29NO4/c1-5-34-19-13-10-18(11-14-19)23-24-20-9-7-6-8-17(20)12-15-21(24)30-27-25(23)22(31)16-29(2,3)26(27)28(32)33-4/h6-15,23,26,30H,5,16H2,1-4H3 |
InChI Key |
LOBGOMNJUKKIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(C(CC3=O)(C)C)C(=O)OC)NC4=C2C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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